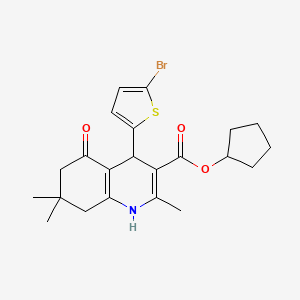
2-(2-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized in 1996 by scientists at Merck Research Laboratories. The compound has gained attention in the scientific community due to its potential therapeutic uses in treating various neurological disorders.
Mécanisme D'action
2-(2-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide works by selectively blocking the dopamine D4 receptor. This receptor is involved in the regulation of dopamine neurotransmission in the brain. By blocking this receptor, 2-(2-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide can modulate the activity of dopamine in the brain, which can have therapeutic effects in treating various neurological disorders.
Biochemical and Physiological Effects
Studies have shown that 2-(2-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide can modulate the activity of dopamine in the brain, which can have various biochemical and physiological effects. The compound has been shown to improve cognitive function in animal models of schizophrenia and ADHD. It has also been shown to reduce drug-seeking behavior in animal models of drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide in lab experiments is its selectivity for the dopamine D4 receptor. This allows for more precise modulation of dopamine activity in the brain. However, one limitation of using 2-(2-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide is its relatively low potency compared to other dopamine receptor antagonists. This can make it more difficult to achieve therapeutic effects at lower doses.
Orientations Futures
There are several potential future directions for research on 2-(2-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide. One area of interest is in developing more potent derivatives of the compound that can achieve therapeutic effects at lower doses. Another area of interest is in studying the long-term effects of 2-(2-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide on dopamine activity in the brain. Additionally, research is needed to determine the safety and efficacy of the compound in human clinical trials.
Méthodes De Synthèse
The synthesis of 2-(2-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide involves a series of chemical reactions. The starting material is 2-chlorophenol, which is reacted with sodium hydroxide to form the sodium salt. The sodium salt is then reacted with 1-isopropyl-4-piperidone to form the corresponding amide. The amide is then reacted with acetic anhydride to form 2-(2-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide.
Applications De Recherche Scientifique
2-(2-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide has been extensively studied for its potential therapeutic uses in treating various neurological disorders. Research has shown that the compound has potential in treating schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Propriétés
IUPAC Name |
2-(2-chlorophenoxy)-N-(1-propan-2-ylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-12(2)19-9-7-13(8-10-19)18-16(20)11-21-15-6-4-3-5-14(15)17/h3-6,12-13H,7-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVIESUCCUEKLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(4-methoxybenzoyl)amino]benzoyl}tryptophan](/img/structure/B5088836.png)
![3-[(4-methylphenyl)amino]-2-oxo-3-indolinecarbonitrile](/img/structure/B5088839.png)
![methyl N-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-L-valinate](/img/structure/B5088849.png)

![N-{1-[1-(2-hydroxy-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5088881.png)
![2-[(4-allyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5088886.png)
![methyl (2-bromo-4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5088887.png)
![4-({3-[2,4-bis(1,1-dimethylpropyl)phenoxy]propoxy}amino)-1-chloro-2-nitrobenzene](/img/structure/B5088888.png)
![methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate](/img/structure/B5088905.png)
![N-[({4-[(isopropylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5088909.png)
![dimethyl 5-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}isophthalate](/img/structure/B5088920.png)
methanone](/img/structure/B5088928.png)
![3-(2-bromophenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5088932.png)
![2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B5088936.png)